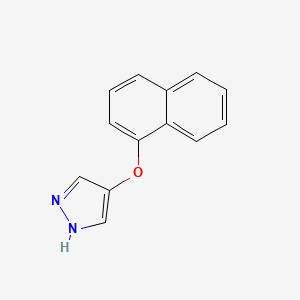
7-(Trifluoromethyl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Trifluoromethyl)quinolin-8-ol is a fluorinated quinoline derivative with the molecular formula C10H6F3NO.
Preparation Methods
The synthesis of 7-(Trifluoromethyl)quinolin-8-ol involves several synthetic routes and reaction conditions. One common method includes the cyclization of 2-(2-isocyanophenyl)acetonitriles with organoboron reagents, promoted by Mn(III) acetate as a mild one-electron oxidant . Another approach involves the nucleophilic displacement of halogen atoms or the diaza group, as well as direct fluorinations . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
7-(Trifluoromethyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different substituted quinolines.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are displaced by other nucleophiles. Common reagents used in these reactions include organoboron reagents, Mn(III) acetate, and various nucleophiles.
Scientific Research Applications
7-(Trifluoromethyl)quinolin-8-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. This compound is known to inhibit various enzymes, leading to its antimicrobial and antitubercular activities . The incorporation of a fluorine atom enhances its biological activity, allowing it to effectively permeate bacterial cells and inhibit their growth .
Comparison with Similar Compounds
7-(Trifluoromethyl)quinolin-8-ol can be compared with other similar compounds, such as:
7-Fluoro-4-quinolinol: Another fluorinated quinoline with similar antimicrobial properties.
7-(Trifluoromethyl)-4-hydroxyquinoline: Exhibits similar chemical reactivity and biological activity.
5,7,8-Trifluoroquinoline: Known for its unique properties and applications in various fields. The uniqueness of this compound lies in its specific trifluoromethyl group, which enhances its chemical stability and biological activity compared to other fluorinated quinolines.
Properties
Molecular Formula |
C10H6F3NO |
|---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
7-(trifluoromethyl)quinolin-8-ol |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)7-4-3-6-2-1-5-14-8(6)9(7)15/h1-5,15H |
InChI Key |
WFJZHTCFMJRPKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C(F)(F)F)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11890636.png)
![6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11890637.png)







![Furo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B11890712.png)



